Cas no 85289-90-3 (1-(1-Chloroethyl)-4-(trifluoromethyl)benzene)

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring both a chloroethyl and trifluoromethyl substituent on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloroethyl moiety offers versatility for further functionalization through nucleophilic substitution or cross-coupling reactions. Its well-defined chemical properties ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactive functional groups, requiring appropriate safety measures during storage and use.
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene structure
85289-90-3 structure
Product Name:1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
CAS No:85289-90-3
MF:C9H8ClF3
MW:208.608032226563
CID:5729774
PubChem ID:23075313
Update Time:2025-05-21

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1-chloroethyl)-4-(trifluoromethyl)benzene
    • CKKMRMKMZIDSDS-UHFFFAOYSA-N
    • 85289-90-3
    • SCHEMBL677923
    • EN300-72247
    • 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
    • Inchi: 1S/C9H8ClF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-6H,1H3
    • InChI Key: CKKMRMKMZIDSDS-UHFFFAOYSA-N
    • SMILES: ClC(C)C1C=CC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 208.0266624g/mol
  • Monoisotopic Mass: 208.0266624g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0Ų

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene Pricemore >>

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1-(1-Chloroethyl)-4-(trifluoromethyl)benzene Related Literature

Additional information on 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene

1-(1-Chloroethyl)-4-(Trifluoromethyl)Benzene: A Comprehensive Overview

1-(1-Chloroethyl)-4-(Trifluoromethyl)Benzene (CAS No: 85289-90-3) is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its benzene ring structure, which is substituted with a trifluoromethyl group at the para position and a chloroethyl group at the meta position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring. This substitution pattern enhances the compound's stability and reactivity in certain chemical reactions. On the other hand, the chloroethyl group (-CH2CH2Cl) introduces a degree of flexibility and reactivity due to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions under appropriate conditions.

Recent studies have highlighted the potential of 1-(1-Chloroethyl)-4-(Trifluoromethyl)Benzene in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing functional polymers with tailored electronic and mechanical properties. The compound's ability to undergo various substitution and addition reactions makes it an ideal candidate for designing materials with specific functionalities.

In terms of synthesis, 1-(1-Chloroethyl)-4-(Trifluoromethyl)Benzene can be prepared through a multi-step process involving Friedel-Crafts alkylation and subsequent halogenation. The reaction conditions, such as temperature and catalyst selection, play a crucial role in ensuring high yields and product purity. Recent advancements in catalytic systems have enabled more efficient synthesis routes, reducing production costs and environmental impact.

The physical properties of this compound are also noteworthy. It has a melting point of approximately -5°C and a boiling point around 125°C, making it suitable for applications that require thermal stability within a moderate temperature range. Its solubility in organic solvents such as dichloromethane and THF facilitates its use in solution-based chemical reactions.

One of the most promising applications of 1-(1-Chloroethyl)-4-(Trifluoromethyl)Benzene is in the field of drug discovery. The compound's unique structure allows for interactions with various biological targets, potentially leading to novel therapeutic agents. Researchers have investigated its ability to modulate enzyme activity and cellular signaling pathways, paving the way for future drug development efforts.

In conclusion, 1-(1-Chloroethyl)-4-(Trifluoromethyl)Benzene (CAS No: 85289-90-3) is a versatile compound with a wide range of applications across multiple disciplines. Its distinctive chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern materials science and pharmaceutical research.

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